molecular formula C14H15ClN2OS B2392299 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide CAS No. 923673-64-7

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

Cat. No. B2392299
CAS RN: 923673-64-7
M. Wt: 294.8
InChI Key: WKFGMYZXJSPEOZ-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, commonly known as CMET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMET is a thiazole-based compound that has been found to possess several unique properties that make it an interesting target for further research.

Scientific Research Applications

CMET has been found to possess several potential therapeutic applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In animal models, CMET has been found to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurodegeneration. These findings suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.

Mechanism of Action

The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. CMET has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMET has also been found to inhibit the activity of Akt, a signaling pathway that is involved in cell proliferation and survival. These findings suggest that CMET may have a broad range of targets that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CMET has been found to have several biochemical and physiological effects that contribute to its therapeutic potential. In animal models, CMET has been found to reduce oxidative stress, inhibit inflammation, and reduce tumor growth. CMET has also been found to have neuroprotective effects, including the ability to protect against neurodegeneration and improve cognitive function. These effects suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMET is its potential as a multi-targeted therapeutic agent. CMET has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This broad range of targets makes CMET an interesting target for further research. However, one of the limitations of CMET is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on CMET. One potential area of research is the development of more effective synthesis methods that can increase the yield and purity of the final product. Another potential area of research is the identification of the specific targets and mechanisms of action of CMET, which could help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of CMET in human clinical trials. Overall, CMET is a promising compound that has significant potential as a therapeutic agent in a variety of diseases.

Synthesis Methods

CMET can be synthesized using a multi-step process that involves the reaction of 4-chloroacetophenone with thiosemicarbazide to yield 4-chloro-N-(thiazol-2-yl)acetophenone. This intermediate product is then reacted with ethyl bromoacetate to yield N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide. The overall yield of this reaction is around 60%, and the purity of the final product can be increased using various purification techniques.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFGMYZXJSPEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide

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